molecular formula C4H7N B1529711 Butyronitrile-D7 CAS No. 352431-11-9

Butyronitrile-D7

Cat. No. B1529711
CAS RN: 352431-11-9
M. Wt: 76.15 g/mol
InChI Key: KVNRLNFWIYMESJ-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyronitrile-D7 (BN-D7) is a synthetic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. BN-D7 is a derivative of butyronitrile, a colorless, flammable liquid which is produced from the reaction of acetonitrile and butyric acid. BN-D7 has been used in a variety of applications, including in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the investigation of mechanisms of action.

Scientific Research Applications

Butyronitrile-D7 has been used in a variety of scientific research applications, including in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the investigation of mechanisms of action. This compound has also been used to study the effects of environmental pollutants on human health, as well as to investigate the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using Butyronitrile-D7 in laboratory experiments is that it is relatively easy to synthesize, and can be purified using standard laboratory techniques. Additionally, this compound is relatively non-toxic and has a low boiling point, making it suitable for use in a variety of experiments. However, this compound is not soluble in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research on Butyronitrile-D7. These include further investigation of its biochemical and physiological effects, as well as further research into its mechanism of action. Additionally, further research could be conducted into the potential applications of this compound in the treatment of various diseases and conditions. Finally, further research could be conducted into the potential use of this compound as an environmental pollutant monitoring tool.

properties

IUPAC Name

2,2,3,3,4,4,4-heptadeuteriobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNRLNFWIYMESJ-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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